molecular formula C3H2N2O2S B3158636 1,2,4-Thiadiazole-5-carboxylic acid CAS No. 859536-27-9

1,2,4-Thiadiazole-5-carboxylic acid

Cat. No.: B3158636
CAS No.: 859536-27-9
M. Wt: 130.13 g/mol
InChI Key: ZYTGVJRWEWYIKM-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-5-carboxylic acid is a heterocyclic compound containing a five-membered ring with one sulfur and two nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

1,2,4-Thiadiazole-5-carboxylic acid and its derivatives have been found to exhibit significant biological activities. The primary targets of this compound are often related to its antifungal and anticancer properties . For instance, it has been shown to disrupt the membrane integrity of certain fungi, thereby inhibiting their growth . In the context of cancer treatment, some derivatives have been found to inhibit c-Met kinase, a key player in tumor growth and metastasis .

Mode of Action

The compound interacts with its targets in a way that disrupts their normal function. In the case of antifungal activity, the compound affects mycelial growth by disrupting membrane integrity . When it comes to anticancer activity, the compound inhibits the phosphorylation of c-Met, thereby disrupting cell cycle progression and inducing apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell growth and survival. By disrupting membrane integrity in fungi, it interferes with essential cellular processes, leading to inhibited growth . In cancer cells, the inhibition of c-Met kinase disrupts signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is the inhibition of growth in targeted organisms or cells. In fungi, this manifests as a disruption of mycelial growth . In cancer cells, the compound’s action leads to cell cycle arrest and apoptosis, reducing tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound and thus its bioavailability . Additionally, the presence of other substances, such as dicarboxylic and hydroxybenzoic acids, can lead to the formation of cocrystals, potentially altering the compound’s properties .

Biochemical Analysis

Biochemical Properties

1,2,4-Thiadiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, stabilizing or destabilizing their structures .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis (programmed cell death) in cancer cells by disrupting cell signaling pathways and altering gene expression . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation . Furthermore, this compound can modulate cell signaling pathways, such as the c-Met pathway, which is involved in cell growth, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and enhanced apoptosis . At very high doses, this compound may cause toxic effects, such as liver and kidney damage . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects . Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to different cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution in the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound in these compartments can affect its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria may influence cellular metabolism and apoptosis .

Preparation Methods

1,2,4-Thiadiazole-5-carboxylic acid can be synthesized through several methods. One common synthetic route involves the cyclization of thiosemicarbazides with carboxylic acids. This reaction can be carried out in various conditions, such as in the presence of phosphorus oxychloride or polyphosphoric acid . Another method includes the use of ionic liquids as a medium for the reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1,2,4-Thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiadiazole ring.

Comparison with Similar Compounds

1,2,4-Thiadiazole-5-carboxylic acid is unique among its isomers and related compounds due to its specific arrangement of sulfur and nitrogen atoms. Similar compounds include:

Compared to these compounds, this compound offers a unique combination of properties that make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,2,4-thiadiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTGVJRWEWYIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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